molecular formula C10H11N3O B8511497 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]aniline

4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]aniline

Cat. No. B8511497
M. Wt: 189.21 g/mol
InChI Key: HXDYZLOZXNSWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]aniline is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline

InChI

InChI=1S/C10H11N3O/c1-7-12-10(13-14-7)6-8-2-4-9(11)5-3-8/h2-5H,6,11H2,1H3

InChI Key

HXDYZLOZXNSWTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)CC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-methyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole (3.89 g), Lindlar catalyst (2.0 g) and tetrahydrofuran (200 mL) was subjected to catalytic reduction under a hydrogen atmosphere at atmospheric pressure. The catalyst was removed by filtration, and the filtrate was concentrated. The residue was subjected to silica gel column chromatography to give 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline as a brown oil (0.33 g, yield 10%) from a fraction eluted with hexane-ethyl acetate (3:1-2:1, v/v).
Quantity
3.89 g
Type
reactant
Reaction Step One
Name
Lindlar catalyst
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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